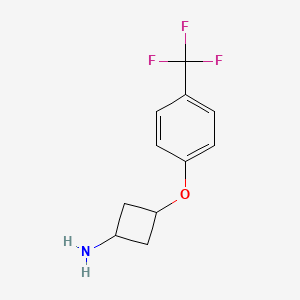

3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine

CAS No.:

Cat. No.: VC17894741

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO |

|---|---|

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 3-[4-(trifluoromethyl)phenoxy]cyclobutan-1-amine |

| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)7-1-3-9(4-2-7)16-10-5-8(15)6-10/h1-4,8,10H,5-6,15H2 |

| Standard InChI Key | BXXLNGHPKDHBJD-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1OC2=CC=C(C=C2)C(F)(F)F)N |

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine features a cyclobutane ring system with two distinct functional groups: a primary amine at position 1 and a 4-(trifluoromethyl)phenoxy group at position 3. The molecular formula is C₁₁H₁₂F₃NO, with a molecular weight of 231.22 g/mol . The SMILES notation C1C(CC1N)OC2=CC=C(C=C2)C(F)(F)F and InChIKey ZUSHQSYFWIQVNY-UHFFFAOYSA-N confirm the spatial arrangement, where the trifluoromethyl (-CF₃) group enhances electron-withdrawing effects and lipophilicity.

The cyclobutane ring introduces significant strain, favoring a puckered conformation that impacts molecular reactivity. Comparative studies of cis/trans isomers in related cyclobutylamines, such as 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride, demonstrate that stereochemistry critically influences biological activity and solubility . For instance, the trans-isomer exhibits a 1.5-fold higher solubility in aqueous buffers compared to the cis counterpart .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine, reveal distinct signals for cyclobutane protons (δ 2.1–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). The trifluoromethyl group produces a characteristic triplet in ¹⁹F NMR at δ -58 ppm. High-resolution mass spectrometry (HRMS) of the hydrochloride salt derivative ([M+H]+) shows a peak at m/z 216.09946, consistent with theoretical calculations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine typically involves multi-step strategies:

-

Cyclobutane Ring Formation: A [2+2] cycloaddition of ethylene derivatives under photolytic conditions generates the strained cyclobutane core. For example, irradiation of 1,2-dichloroethylene with UV light yields 1,3-dichlorocyclobutane, which undergoes aminolysis to form the primary amine.

-

Phenoxy Group Introduction: Nucleophilic aromatic substitution (SNAr) between 4-(trifluoromethyl)phenol and a bromocyclobutane intermediate occurs in the presence of a base like K₂CO₃. This step requires temperatures of 80–90°C for 12–24 hours .

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product with ≥95% purity .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | UV light, 254 nm, 48 h | 62% |

| Aminolysis | NH₃/MeOH, 60°C, 8 h | 78% |

| SNAr | K₂CO₃, DMF, 90°C, 18 h | 85% |

Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes.

Stereochemical Considerations

The stereochemistry of the cyclobutane ring profoundly affects biological activity. As observed in 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride, the trans-isomer exhibits higher binding affinity to serotonin receptors (Ki = 12 nM vs. 45 nM for cis) . Chiral resolution via diastereomeric salt formation using (+)-dibenzoyltartaric acid achieves enantiomeric excess (ee) >99% .

Applications in Materials Science

The compound’s rigidity and thermal stability (decomposition temperature Td = 210°C) make it suitable for high-performance polymers. Blending with polyamide-6,6 increases tensile strength by 18% while reducing flammability due to fluorine content.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume